N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide
Overview
Description
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide typically involves multi-step organic reactions. The starting materials might include chromene derivatives, morpholine, and pyrrolidine. Common synthetic routes could involve:
Condensation Reactions: Combining chromene derivatives with morpholine under acidic or basic conditions.
Amidation: Introducing the carboxamide group through reactions with amines or amides.
Cyclization: Forming the pyrrolidine ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxo derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds with similar chromene structures.
Morpholine Derivatives: Compounds containing the morpholine ring.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring.
Uniqueness
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H25N3O4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide |
InChI |
InChI=1S/C20H25N3O4/c1-22(2)20(25)13-10-14(16-4-3-5-21-16)19-15(11-13)17(24)12-18(27-19)23-6-8-26-9-7-23/h10-12,16,21H,3-9H2,1-2H3 |
InChI Key |
FKFNOGOILJPAAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C(=C1)C3CCCN3)OC(=CC2=O)N4CCOCC4 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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